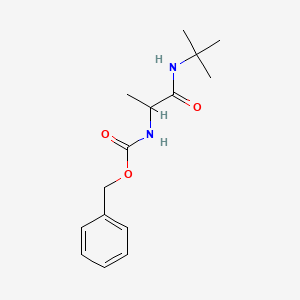
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol
Vue d'ensemble
Description
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol (MTE) is a heterocyclic aromatic compound that has been the subject of numerous scientific studies in the last two decades. It is a versatile molecule with a wide array of applications in organic synthesis, medicinal chemistry, and biochemical research. MTE has been employed in a variety of synthetic processes and has been used to synthesize a number of biologically active compounds. Its unique structure and reactivity make MTE an attractive option for the development of new and improved synthetic processes.
Applications De Recherche Scientifique
Chemical and Pharmacological Interests in Morpholine and Thiophene Derivatives
Morpholine and thiophene derivatives, including compounds like 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-ol, have been subject to extensive research due to their broad spectrum of pharmacological activities. Morpholine, a six-membered heterocycle, and thiophene, a sulfur-containing aromatic compound, are foundational structures in the development of various organic compounds with significant pharmacological potential. Recent studies have highlighted the versatile applications of these derivatives in the field of medicinal chemistry, ranging from anticancer, antimicrobial, and anti-inflammatory agents to their roles in the development of central nervous system drugs and organic semiconductors for optoelectronic devices (Asif & Imran, 2019).
Role in Gene Function Inhibition and Biological Studies
Morpholino oligomers, closely related to morpholine derivatives, have been utilized as a tool to inhibit gene function across a variety of model organisms. This approach has proven valuable for studying maternal and zygotic gene functions, suggesting the utility of morpholine frameworks in genetic research and developmental biology (Heasman, 2002).
Environmental and Material Science Applications
Compounds bearing morpholine and thiophene units have also found applications in environmental science, such as in the photocatalytic degradation of pollutants. Their involvement in the breakdown of aromatic and alicyclic pollutants in water highlights their potential in environmental remediation technologies (Pichat, 1997). Additionally, thiophene derivatives have been explored for their applications in material science, particularly in the development of metal thiophosphates for use in optoelectronics, magnetic materials, and as solid electrolytes, underscoring the structural diversity and multifunctionality of thiophene-based compounds (Yang et al., 2021).
Propriétés
IUPAC Name |
2-morpholin-3-yl-1-thiophen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c12-9(10-2-1-5-14-10)6-8-7-13-4-3-11-8/h1-2,5,8-9,11-12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTOKYYKQAEMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)
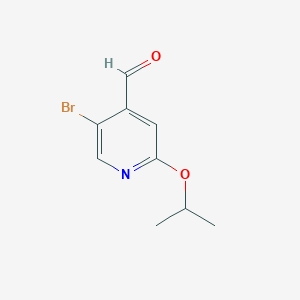
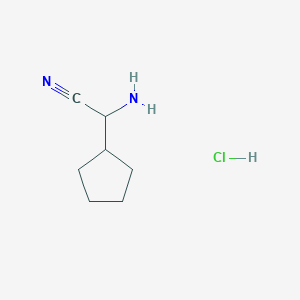
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)
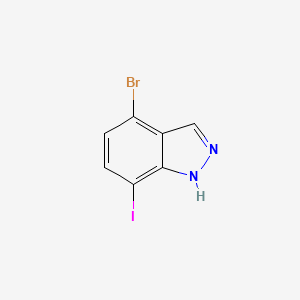

![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)
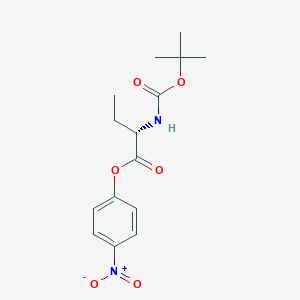
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)

